3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes both chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-g]purine structure, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound could be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with various biological targets could provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, this compound might be explored for its potential therapeutic properties. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit or activate certain enzymes, alter receptor activity, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-g]purine derivatives with different substituents. These might include:
- 3-[(2-bromophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- 3-[(2-methylphenyl)methyl]-9-(4-iodophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of 3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of chlorophenyl and fluorophenyl groups. This combination can confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19ClFN5O2 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19ClFN5O2/c1-26-19-18(20(30)29(22(26)31)13-14-5-2-3-6-17(14)23)28-12-4-11-27(21(28)25-19)16-9-7-15(24)8-10-16/h2-3,5-10H,4,11-13H2,1H3 |
InChI Key |
KTXPZYXAPJOZKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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